molecular formula C19H16N2O2 B3042722 Ethyl 3,5-diphenylpyridazine-4-carboxylate CAS No. 660423-56-3

Ethyl 3,5-diphenylpyridazine-4-carboxylate

Cat. No. B3042722
CAS RN: 660423-56-3
M. Wt: 304.3 g/mol
InChI Key: SOULOUOKDWTQIT-UHFFFAOYSA-N
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Description

Ethyl 3,5-diphenylpyridazine-4-carboxylate is a chemical compound . It has a molecular weight of 304.34 .


Synthesis Analysis

The synthesis of Ethyl 3,5-diphenylpyridazine-4-carboxylate and its derivatives has been reported in several studies . These compounds have been synthesized as inhibitors of α-glucosidase . The most potent compound exhibited IC50 values of 58, and 73 µM .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-diphenylpyridazine-4-carboxylate has been studied using 1H, 13C NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3,5-diphenylpyridazine-4-carboxylate and its derivatives have been described in the literature . The compounds exhibited significant inhibitory activities against yeast and rat α-glucosidase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,5-diphenylpyridazine-4-carboxylate include a molecular weight of 304.34 . More detailed properties could not be found in the available literature.

Scientific Research Applications

α-Glucosidase Inhibitory Activity

Ethyl 3,5-diphenylpyridazine-4-carboxylate has been studied for its inhibitory activity against the α-glucosidase enzyme . This enzyme is involved in the digestion and absorption of carbohydrates. Inhibiting this enzyme can slow down carbohydrate digestion, stabilize blood glucose levels, and prevent hyperglycemia in diabetic patients . Among the synthesized compounds, one showed good inhibition with an IC50 value of 1.7 µM, which is 100 times stronger than the positive control, acarbose .

Diabetes Mellitus Treatment

The compound has potential applications in the treatment of Diabetes Mellitus (DM), a progressive hormonal and metabolic disorder of the endocrine system characterized by the body’s loss of control over blood sugar . The compound’s α-glucosidase inhibitory activity can help manage blood glucose levels, making it a potential candidate for DM treatment .

Docking Studies

Docking studies have been conducted with Ethyl 3,5-diphenylpyridazine-4-carboxylate . These studies help understand the mechanism of action of the compound. The docking studies showed that the triazole ring plays an important role in the binding interactions with the active site .

Synthesis of Novel Derivatives

Ethyl 3,5-diphenylpyridazine-4-carboxylate has been used in the synthesis of novel derivatives . These derivatives have been evaluated for their inhibitory activities against the α-glucosidase enzyme .

Kinetic Studies

Kinetic studies have been conducted with Ethyl 3,5-diphenylpyridazine-4-carboxylate . These studies revealed that the compound has an uncompetitive mode of inhibition against the α-glucosidase enzyme .

Cytotoxicity Studies

Cytotoxicity studies have been conducted with Ethyl 3,5-diphenylpyridazine-4-carboxylate . The studies revealed that the compound is not toxic against the normal cell line, HDF .

Safety And Hazards

The safety and hazards of Ethyl 3,5-diphenylpyridazine-4-carboxylate are not well documented in the available literature .

Future Directions

The future directions for research on Ethyl 3,5-diphenylpyridazine-4-carboxylate and its derivatives could involve further exploration of their inhibitory activities against α-glucosidase and potential applications in the treatment of diabetes . Further studies could also investigate the physical and chemical properties, safety, and hazards of these compounds.

properties

IUPAC Name

ethyl 3,5-diphenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-2-23-19(22)17-16(14-9-5-3-6-10-14)13-20-21-18(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOULOUOKDWTQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-diphenylpyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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